5-bromo-1-chloro-2-iodo-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

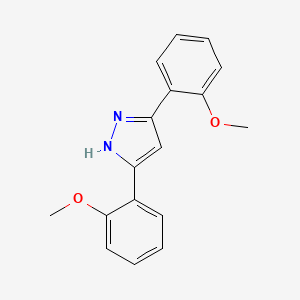

5-bromo-1-chloro-2-iodo-3-methoxybenzene is a benzene derivative with bromine, chlorine, iodine, and methoxy groups attached to the benzene ring . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Molecular Structure Analysis

The molecular structure of 5-bromo-1-chloro-2-iodo-3-methoxybenzene consists of a benzene ring with bromine, chlorine, iodine, and methoxy groups attached. The exact positions of these groups on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Applications De Recherche Scientifique

Catalysis

Halogenated aromatic compounds like “5-bromo-1-chloro-2-iodo-3-methoxybenzene” can act as substrates in catalytic systems for reactions such as cyanation .

Halogen Exchange Reactions

These compounds may play a role in halogen exchange reactions, which are essential in various synthesis processes .

Chiroptical Methods in Structural Analysis

Compounds with similar structures have been used in chiroptical methods to facilitate structural analysis in stereochemistry .

Bioactivity Studies

Derivatives of halogenated aromatic compounds have been synthesized for bioactivity studies, which could imply potential pharmaceutical applications .

Organic Synthesis Pathways

The compound could be involved in organic synthesis pathways, reacting via SN1 or SN2 mechanisms depending on its substitution pattern .

Mécanisme D'action

Target of Action

The primary target of 5-bromo-1-chloro-2-iodo-3-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution . This pathway involves two steps: the formation of a sigma-bond with the benzene ring by the electrophile, and the removal of a proton from the intermediate, yielding a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the reaction .

Action Environment

The action of 5-bromo-1-chloro-2-iodo-3-methoxybenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place , sealed in dry conditions, and at room temperature for optimal stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-chloro-2-iodo-3-methoxybenzene involves the introduction of bromine, chlorine, and iodine onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "bromine", "chlorine", "iodine", "catalysts and reagents" ], "Reaction": [ "Step 1: Nitration of 3-methoxybenzene using nitric acid and sulfuric acid to form 3-methoxy-4-nitrobenzene.", "Step 2: Reduction of 3-methoxy-4-nitrobenzene using iron and hydrochloric acid to form 3-methoxyaniline.", "Step 3: Diazotization of 3-methoxyaniline using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Sandmeyer reaction of diazonium salt with cuprous bromide and hydrobromic acid to introduce bromine onto the benzene ring to form 5-bromo-3-methoxybenzenediazonium bromide.", "Step 5: Treatment of 5-bromo-3-methoxybenzenediazonium bromide with cuprous chloride and hydrochloric acid to introduce chlorine onto the benzene ring to form 5-bromo-1-chloro-3-methoxybenzene.", "Step 6: Iodination of 5-bromo-1-chloro-3-methoxybenzene using iodine and a catalyst such as copper powder to introduce iodine onto the benzene ring to form 5-bromo-1-chloro-2-iodo-3-methoxybenzene." ] } | |

Numéro CAS |

1615212-05-9 |

Nom du produit |

5-bromo-1-chloro-2-iodo-3-methoxybenzene |

Formule moléculaire |

C7H5BrClIO |

Poids moléculaire |

347.4 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.